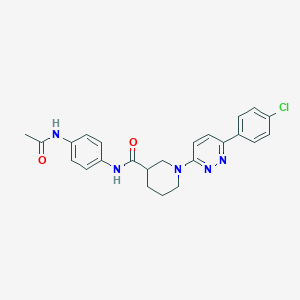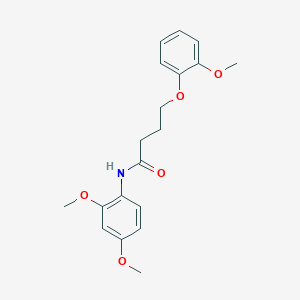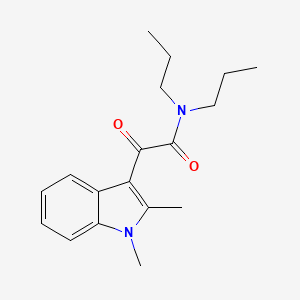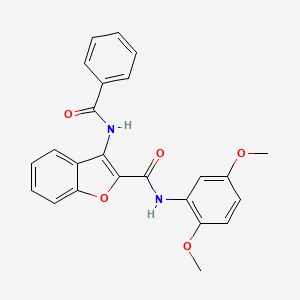![molecular formula C24H16ClF3N2O3 B2955696 3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929512-81-2](/img/structure/B2955696.png)
3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H16ClF3N2O3 and its molecular weight is 472.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research on related compounds, such as those involving different chlorophenyl and pyridinylmethyl substitutions, often focuses on their crystal structure. For instance, studies on isomeric compounds with similar structural motifs have highlighted the importance of cage-type and π-π dimeric motifs in their supramolecular arrangements, generated from combinations of various intermolecular interactions (de Souza, Gonçalves, Wardell, & Wardell, 2015)(source). This area of research is crucial for understanding the physical properties and reactivity of these compounds.
Synthesis and Biological Activities
The synthesis of new derivatives featuring chlorophenyl and pyridinyl groups, such as triazole derivatives, has been explored for their antioxidant and antiradical activities (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008)(source). Such studies are indicative of the potential pharmacological applications of these compounds, focusing on their capacity to modulate oxidative processes in biological systems.
Molecular Interactions and Applications
Research into compounds with pyridinyl and triazinone components, such as oxidative coupling reactions involving palladium(II) complexes, sheds light on their potential applications in catalysis and material science (El-Abadelah, Hodali, Zreid, & Awwadi, 2018)(source). These studies provide insights into how such compounds can be utilized in synthesizing complex molecules or in facilitating specific chemical transformations.
Encapsulation and Extraction Studies
Compounds containing pyridine and triazine structures have been explored for their ability to encapsulate other molecules or for selective extraction purposes, such as in the separation of metal ions (Hudson et al., 2006)(source). This area of research highlights the potential application of these compounds in environmental cleanup, recycling of rare earth elements, or in the design of sensor materials.
properties
IUPAC Name |
3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N2O3/c25-16-5-3-15(4-6-16)20-21(31)17-7-8-19-18(22(17)33-23(20)24(26,27)28)12-30(13-32-19)11-14-2-1-9-29-10-14/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJISFIJBYSIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)OCN1CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2955616.png)


![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2955620.png)


![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-phenylethanol](/img/structure/B2955625.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2955627.png)
![7-Fluoro-2-methyl-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955629.png)

![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2955632.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2955633.png)